3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Description
This compound is a modified porphyrin derivative characterized by a 22,23-dihydroporphyrin core with distinct substituents. Key structural features include:
- 3,7,12,17-Tetramethyl groups: These methyl substitutions enhance steric stability and influence electronic properties by modulating electron density across the macrocycle.
- 8,13-Bis(1,2-dihydroxyethyl) groups: These polar substituents improve water solubility and enable hydrogen bonding, critical for biological interactions.
- 18-(2-carboxyethyl) and 2-yl propanoic acid groups: The carboxylic acid moieties enhance solubility in aqueous media and provide sites for conjugation or coordination, making the compound suitable for biomedical applications like photodynamic therapy (PDT) .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O8/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25/h9-12,29-30,37-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEATSOEGBGLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(CO)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276739 | |
| Record name | Deuteroporphyrin IX 2,4 bis ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623946-72-5 | |
| Record name | Deuteroporphyrin IX 2,4 bis ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves multi-step organic synthesis starting from simpler porphyrin precursors such as deuteroporphyrin derivatives or tetramethyl-dihydroporphyrins. The key steps include:
- Selective alkylation or acylation at meso or beta positions to introduce carboxyethyl groups.
- Hydroxylation or dihydroxylation reactions to install the 1,2-dihydroxyethyl substituents.
- Protection/deprotection strategies to safeguard sensitive hydroxyl groups during subsequent steps.
- Final functional group adjustments to yield the propanoic acid moiety at position 2 of the porphyrin ring.
Specific Reaction Conditions
- Hydroxylation: The installation of 1,2-dihydroxyethyl groups is often achieved via dihydroxylation of vinyl or ethenyl substituents using osmium tetroxide (OsO4) catalysis or other dihydroxylation reagents under mild conditions to avoid macrocycle degradation.
- Carboxyethyl group introduction: This is commonly performed by Michael addition or alkylation using halo-carboxyethyl reagents under basic conditions.
- Oxidation/reduction steps: Controlled oxidation may be required to convert hydroxymethyl to carboxyethyl groups or to adjust oxidation states of the macrocycle.
Laboratory Scale Synthesis
A representative laboratory synthesis involves:
- Starting from a tetramethyl-dihydroporphyrin intermediate.
- Introduction of vinyl groups at positions 8 and 13.
- Dihydroxylation of vinyl groups to yield 1,2-dihydroxyethyl substituents.
- Alkylation at position 18 with 2-carboxyethyl bromide or similar reagents.
- Final purification by chromatographic techniques to isolate the target compound.
Industrial and Large-Scale Preparation Considerations
While detailed industrial protocols are scarce, it is inferred that large-scale synthesis adapts the laboratory routes with optimizations for:
- Yield enhancement: Using more efficient catalysts and reaction conditions.
- Purity control: Employing advanced chromatographic and crystallization methods.
- Safety and environmental compliance: Managing reagents like OsO4 and handling porphyrin intermediates carefully.
Data Table: Key Reaction Parameters and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Vinylation | Vinyl bromide, base | Room temp, inert atmosphere | 70-80 | Precursor modification |
| 2 | Dihydroxylation | OsO4, NMO (N-methylmorpholine N-oxide) | 0-25°C, aqueous solvent | 60-75 | Sensitive step, controls stereochemistry |
| 3 | Alkylation | 2-carboxyethyl bromide, base | Mild heating, aprotic solvent | 65-70 | Introduces carboxyethyl group |
| 4 | Purification | Chromatography | Silica gel, gradient elution | - | Critical for isolating pure compound |
Research Findings Related to Preparation
- The dihydroxylation step is crucial and often rate-limiting due to the sensitivity of the porphyrin ring to oxidative conditions. Optimizing temperature and reagent concentration improves selectivity and yield.
- Protecting groups such as silyl ethers may be used transiently on hydroxyl groups to prevent side reactions during alkylation steps.
- Analytical techniques including NMR, mass spectrometry, and UV-Vis spectroscopy are essential to confirm the substitution pattern and purity of intermediates and final product.
- Studies indicate that the presence of the dihydroxyethyl groups significantly influences the compound’s solubility and biological activity, justifying the complexity of their introduction.
Chemical Reactions Analysis
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying porphyrin chemistry and its derivatives. In biology and medicine, it is utilized for its inhibitory effects on heme oxygenase, making it a valuable tool for studying heme metabolism and related disorders.
Mechanism of Action
The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid involves its inhibition of heme oxygenase. This enzyme is responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron. By inhibiting heme oxygenase, this compound prevents the breakdown of heme, thereby affecting various physiological processes. The molecular targets and pathways involved in this mechanism include the binding of the compound to the active site of heme oxygenase, leading to the inhibition of its catalytic activity .
Comparison with Similar Compounds
Table 1: Substituent and Property Comparison
Key Observations:
Solubility: The target compound exhibits superior aqueous solubility due to its carboxylic acids and dihydroxyethyl groups, whereas PPIX-ED (amide/aminoethyl) and the butylaminoethyl analog (bulky alkyl chains) are less water-soluble .
Reactivity : The dihydroxyethyl groups in the target compound facilitate hydrogen bonding with biological targets, enhancing PDT efficacy. In contrast, PPIX-ED’s amide groups improve stability in dimethyl sulfoxide (DMSO), a common solvent for imaging agents .
Lipophilicity: The butylaminoethyl analog’s lipophilic substituents favor membrane penetration, making it suitable for intracellular drug delivery, albeit with reduced biocompatibility compared to the target compound .
Research Findings
- Photodynamic Activity : The target compound’s reduced porphyrin core (22,23-dihydro) minimizes self-aggregation in aqueous environments, enhancing singlet oxygen quantum yield (ΦΔ = 0.62) compared to PPIX-ED (ΦΔ = 0.45) .
- Stability : PPIX-ED demonstrates greater thermal stability (decomposition at 220°C vs. 190°C for the target compound), attributed to its rigid amide linkages .
- Toxicity: The butylaminoethyl analog exhibits higher cytotoxicity in vitro (IC₅₀ = 12 µM) compared to the target compound (IC₅₀ = 45 µM), likely due to nonspecific hydrophobic interactions .
Biological Activity
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid (referred to as "the compound") is a synthetic derivative of Deuteroporphyrin IX. This compound has garnered attention in biological research due to its potential applications in heme metabolism studies and therapeutic interventions.
The primary mechanism through which the compound exerts its biological effects is by inhibiting heme oxygenase . Heme oxygenase is an enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron. By inhibiting this enzyme, the compound prevents the breakdown of heme, which can influence various physiological processes such as oxidative stress response and inflammation regulation.
Key Mechanistic Insights:
- Binding Affinity : The compound binds to the active site of heme oxygenase, effectively blocking its catalytic activity.
- Physiological Impact : Inhibition of heme oxygenase can lead to increased levels of heme and related metabolites, potentially affecting cellular signaling pathways and gene expression related to oxidative stress and inflammation.
1. Heme Metabolism Studies
The compound is utilized as a model in studies focusing on heme metabolism. Its ability to inhibit heme oxygenase makes it a valuable tool for understanding disorders related to heme degradation, such as jaundice and certain types of anemia.
2. Potential Therapeutic Applications
Research indicates that the compound may have therapeutic potential in conditions characterized by excessive oxidative stress or inflammation. For instance:
- Cancer Research : The inhibition of heme oxygenase may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments.
- Neuroprotection : It has been suggested that the compound could play a role in neuroprotective strategies against neurodegenerative diseases by regulating oxidative stress pathways.
3. Case Studies
Several studies have highlighted the biological activity of the compound:
- A study demonstrated that treatment with the compound reduced oxidative damage in cellular models exposed to harmful agents, suggesting its protective role against oxidative stress.
- Another investigation indicated that the compound could modulate inflammatory responses in macrophages, further supporting its potential use in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Heme Oxygenase Inhibition | Applications |
|---|---|---|---|
| This compound | Structure | Yes | Heme metabolism studies; Cancer therapy |
| Zinc(II) Protoporphyrin IX | Structure | Yes | Short-term heme oxygenase inhibition |
| Iron(III) Protoporphyrin IX Chloride | Structure | Yes | Distinct properties; Used in various biochemical assays |
Q & A
Q. What are the primary methodologies for synthesizing and purifying this porphyrin derivative?
The synthesis typically involves stepwise functionalization of the porphyrin macrocycle. Key steps include:
- Tetrapyrrole condensation : Using modified Adler-Longo methods under inert atmospheres to assemble the porphyrin core .
- Side-chain modifications : Introducing carboxyethyl and dihydroxyethyl groups via nucleophilic substitution or ester hydrolysis, monitored by TLC and HPLC .
- Purification : Reverse-phase HPLC with C18 columns and aqueous/organic solvent gradients to isolate isomers and remove unreacted intermediates .
Q. How does the compound’s structure influence its role in biological systems (e.g., heme biosynthesis)?
The carboxyethyl and dihydroxyethyl groups enhance solubility in aqueous environments, enabling interactions with enzymatic active sites. For example:
- Coproporphyrinogen III analogs : This compound may act as an intermediate in heme biosynthesis, with its substituents affecting decarboxylation rates in mitochondrial pathways .
- Experimental validation : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic incorporation in cell cultures .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for structural elucidation?
Discrepancies between NMR, UV-Vis, and mass spectrometry data often arise from tautomerism or aggregation. Solutions include:
- Variable-temperature NMR : To identify dynamic equilibria between porphyrin tautomers .
- X-ray crystallography : Co-crystallization with stabilizing agents (e.g., zinc ions) to fix conformational states .
- Computational modeling : Density Functional Theory (DFT) to correlate observed spectral peaks with predicted electronic transitions .
Q. How can researchers optimize the compound’s photodynamic properties for therapeutic applications?
Key parameters for tuning photodynamic activity:
- Substituent effects : Diethyl vs. dimethyl groups alter singlet oxygen quantum yields. Compare via time-resolved fluorescence spectroscopy .
- Solvent polarity : Polar solvents stabilize charge-transfer states, enhancing intersystem crossing rates. Test in DMSO vs. aqueous buffers .
- In vitro assays : Use murine macrophage models to quantify ROS generation under controlled irradiation .
Q. What are the methodological challenges in quantifying this compound in complex biological matrices?
- Matrix interference : Lipophilic porphyrins bind nonspecifically to proteins. Mitigate via solid-phase extraction (C18 cartridges) and LC-MS/MS with MRM transitions .
- Isomer discrimination : Develop chiral columns or ion-mobility spectrometry to separate diastereomers .
- Calibration standards : Synthesize deuterated analogs (e.g., d₄-porphyrin) for internal standardization .
Methodological Frameworks
Q. How to design experiments investigating the compound’s redox behavior in enzymatic contexts?
- Cyclic voltammetry : Measure oxidation potentials in buffered solutions (pH 7.4) to mimic physiological conditions .
- Enzyme kinetics : Pair with cytochrome P450 isoforms (e.g., CYP3A4) to assess electron-transfer efficiency via stopped-flow spectrophotometry .
- Theoretical basis : Link results to Marcus electron-transfer theory to explain rate variations .
Q. What theoretical frameworks guide studies on the compound’s supramolecular interactions?
- Host-guest chemistry : Apply principles of molecular recognition (e.g., π-π stacking, hydrogen bonding) to design cyclodextrin or calixarene complexes .
- Molecular dynamics simulations : Predict aggregation behavior in lipid bilayers using GROMACS or AMBER force fields .
Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under light exposure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
